Benzenesulfonic acid, 4-[[ethyl[4-[[2-methoxy-4-[(2-methoxyphenyl)azo]-5-methylphenyl]azo]phenyl]amino]methyl]-, sodium salt
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Overview
Description
Benzenesulfonic acid, 4-[[ethyl[4-[[2-methoxy-4-[(2-methoxyphenyl)azo]-5-methylphenyl]azo]phenyl]amino]methyl]-, sodium salt is a complex organic compound that belongs to the class of aromatic sulfonic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-[[ethyl[4-[[2-methoxy-4-[(2-methoxyphenyl)azo]-5-methylphenyl]azo]phenyl]amino]methyl]-, sodium salt typically involves the following steps:
Sulfonation of Benzene: The initial step involves the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum) to produce benzenesulfonic acid.
Methoxylation: The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation, sulfuric acid for sulfonation.
Major Products
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Aromatic amines.
Substitution Products: Nitrobenzenes, halobenzenes, sulfonated benzenes.
Scientific Research Applications
Benzenesulfonic acid, 4-[[ethyl[4-[[2-methoxy-4-[(2-methoxyphenyl)azo]-5-methylphenyl]azo]phenyl]amino]methyl]-, sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-[[ethyl[4-[[2-methoxy-4-[(2-methoxyphenyl)azo]-5-methylphenyl]azo]phenyl]amino]methyl]-, sodium salt involves its interaction with molecular targets such as enzymes and receptors. The azo groups can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways . The methoxy groups enhance the compound’s solubility and stability, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4-methyl-: Similar in structure but lacks the azo and methoxy groups, resulting in different chemical properties and applications.
Benzenesulfonic acid, 4-methyl-, ethyl ester: Contains an ethyl ester group instead of the complex azo and methoxy substituents, leading to different reactivity and uses.
Uniqueness
The presence of multiple azo and methoxy groups in Benzenesulfonic acid, 4-[[ethyl[4-[[2-methoxy-4-[(2-methoxyphenyl)azo]-5-methylphenyl]azo]phenyl]amino]methyl]-, sodium salt imparts unique chemical properties, such as enhanced solubility, stability, and the ability to participate in a wide range of chemical reactions. These features make it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
68227-59-8 |
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Molecular Formula |
C30H30N5NaO5S |
Molecular Weight |
595.6 g/mol |
IUPAC Name |
sodium;4-[[N-ethyl-4-[[2-methoxy-4-[(2-methoxyphenyl)diazenyl]-5-methylphenyl]diazenyl]anilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C30H31N5O5S.Na/c1-5-35(20-22-10-16-25(17-11-22)41(36,37)38)24-14-12-23(13-15-24)31-34-28-18-21(2)27(19-30(28)40-4)33-32-26-8-6-7-9-29(26)39-3;/h6-19H,5,20H2,1-4H3,(H,36,37,38);/q;+1/p-1 |
InChI Key |
YMRAMVRMBXYDLG-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)N=NC3=C(C=C(C(=C3)C)N=NC4=CC=CC=C4OC)OC.[Na+] |
Origin of Product |
United States |
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